molecular formula C11H10F6O2 B11085508 6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol

6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol

Cat. No.: B11085508
M. Wt: 288.19 g/mol
InChI Key: SIJNHFXXLHRFJG-UHFFFAOYSA-N
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Description

2,3-DIMETHYL-6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL is a complex organic compound characterized by the presence of trifluoromethyl and hydroxyl groups. This compound is notable for its unique chemical structure, which includes a phenol ring substituted with methyl and trifluoromethyl groups. The trifluoromethyl group is particularly significant in pharmaceuticals, agrochemicals, and materials science due to its influence on the compound’s chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to maintain the necessary reaction conditions. The use of trifluoromethylating agents and appropriate solvents is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization or distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHYL-6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2,3-DIMETHYL-6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-DIMETHYL-6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with enzymes and receptors. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • 2,6-Dimethyl-6-trifluoroacetoxyoctane
  • Ethyl trifluoroacetate

Uniqueness

Compared to similar compounds, 2,3-DIMETHYL-6-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL is unique due to its specific substitution pattern on the phenol ring. The presence of both methyl and trifluoromethyl groups, along with a hydroxyl group, imparts distinct chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C11H10F6O2

Molecular Weight

288.19 g/mol

IUPAC Name

6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol

InChI

InChI=1S/C11H10F6O2/c1-5-3-4-7(8(18)6(5)2)9(19,10(12,13)14)11(15,16)17/h3-4,18-19H,1-2H3

InChI Key

SIJNHFXXLHRFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)O)C

Origin of Product

United States

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